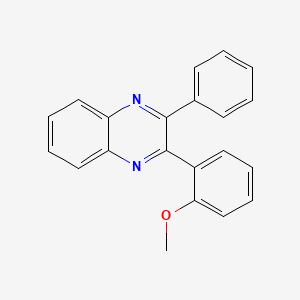
2-(2-methoxyphenyl)-3-phenylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-3-phenylquinoxaline, also known as MPQ, is a quinoxaline derivative that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging. It has shown promise as a tool for studying the uptake and transport of molecules in cells. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been studied for its potential use as an anti-cancer agent, as it has shown cytotoxic effects on cancer cell lines.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is believed to involve the inhibition of mitochondrial function and the induction of apoptosis in cancer cells. 2-(2-methoxyphenyl)-3-phenylquinoxaline has also been shown to interact with proteins involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit mitochondrial function, and alter the expression of genes involved in cell signaling pathways. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline has been shown to have antioxidant properties and may protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-methoxyphenyl)-3-phenylquinoxaline in lab experiments is its high purity and stability. It has also been shown to have low toxicity in vitro. However, its cytotoxic effects on cancer cells may limit its use in certain experiments. Additionally, 2-(2-methoxyphenyl)-3-phenylquinoxaline may not be suitable for use in vivo due to its potential toxicity and lack of specificity.
Direcciones Futuras
For research involving 2-(2-methoxyphenyl)-3-phenylquinoxaline include exploring its potential use as a fluorescent probe, its antioxidant properties, and its use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2-(2-methoxyphenyl)-3-phenylquinoxaline involves the reaction of 2-methoxyaniline and 2-nitrobenzaldehyde in the presence of a catalyst such as sodium methoxide. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield 2-(2-methoxyphenyl)-3-phenylquinoxaline. This method has been optimized to produce high yields of pure 2-(2-methoxyphenyl)-3-phenylquinoxaline.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-3-phenylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O/c1-24-19-14-8-5-11-16(19)21-20(15-9-3-2-4-10-15)22-17-12-6-7-13-18(17)23-21/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHHTAWTWPMOCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)
![5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
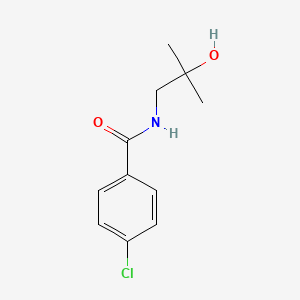
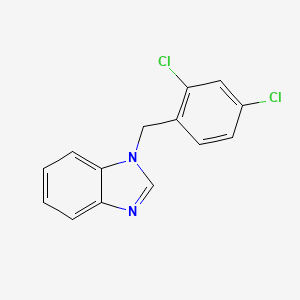

![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)
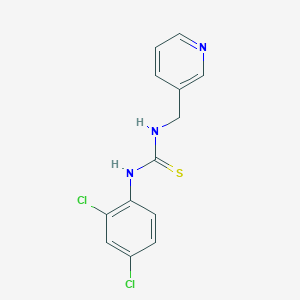
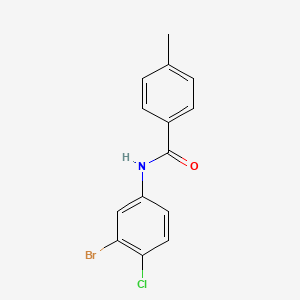
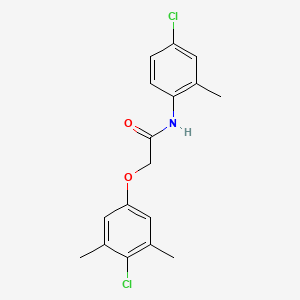
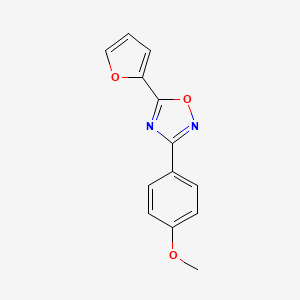
![N-(2,4-difluorophenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5817512.png)
![N-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1,3-benzothiazol-2-amine](/img/structure/B5817514.png)

![4-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]benzoic acid](/img/structure/B5817524.png)